molecular formula C7H3BrFNS B1273313 4-Bromo-2-fluorophenylisothiocyanate CAS No. 81171-71-3

4-Bromo-2-fluorophenylisothiocyanate

Cat. No. B1273313
M. Wt: 232.07 g/mol
InChI Key: PWOPDCSAVIMSPX-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

Thiophosgene (22 mL, 289 mmol) was added to a suspension of sodium carbonate (61.0 g, 579 mmol) and 4-bromo-2-fluoroaniline (50.0 g, 263 mmol) in CHCl3 (1 L). The reaction mixture was stirred overnight at RT, the inorganic salts were filtered off, and the filtrate was concentrated to give 4-bromo-2-fluoro-1-isothio-cyanatobenzene as a tan solid which was converted to 2-(4-(1,3-dioxan-2-yl)-2-fluorophenyl)-6-bromobenzo[d]thiazole as described in Reference A above.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].C(=O)([O-])[O-].[Na+].[Na+].[Br:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([F:19])[CH:13]=1>C(Cl)(Cl)Cl>[Br:11][C:12]1[CH:18]=[CH:17][C:15]([N:16]=[C:1]=[S:2])=[C:14]([F:19])[CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
61 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N=C=S)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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